molecular formula C20H41O4P B1263782 Phytyl phosphate

Phytyl phosphate

Cat. No. B1263782
M. Wt: 376.5 g/mol
InChI Key: YRXRHZOKDFCXIB-PYDDKJGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytyl phosphate is a polyprenol phosphate that is the monophosphate derivative of phytol. It derives from a phytol. It is a conjugate acid of a phytyl phosphate(2-).

Scientific Research Applications

Phytases and Food Technology

Phytases, a class of enzymes including phytate-specific phosphatases, are increasingly utilized in food processing and manufacturing for human consumption. Their application in food technology is significant due to their ability to enhance mineral bioavailability by reducing food phytate content. This is achieved through various strategies such as adjusting conditions during food processing for natural phytases, adding isolated phytases to the production process, utilizing raw material with high intrinsic phytate-degrading activity, and employing recombinant food-grade microorganisms. Furthermore, phytases hold potential in producing functional foods and supplements with health benefits, and in improving technological aspects of food processing like breadmaking and cereal bran fractionation (Greiner & Konietzny, 2006).

Phytases in Biotechnology

Phytases have wide-ranging biotechnological applications due to their ability to release phosphates from phytates, major forms of phosphorus in plant-origin animal feeds. These enzymes are crucial in animal feed to enhance phosphorus nutrition and reduce environmental phosphorus pollution. The development of new, effective phytases with improved properties is a focus area, leveraging protein engineering strategies and potential biotechnological applications (Yao et al., 2012).

Genetic Engineering for Phytase Production

The concept of an "ideal phytase" and biotechnological approaches to develop such enzymes are explored. Examples include Escherichia coli AppA and Aspergillus fumigatus PhyA, illustrating the identification and genetic engineering development of new phytases. Different expression systems, including plants, bacteria, fungi, and yeast, are discussed for heterologous phytase production (Lei & Stahl, 2001).

Engineering Phytate-Free Plants

A viable strategy for the genetic engineering of phytate-free grain is presented, involving the disruption of inositol polyphosphate kinases in Arabidopsis thaliana. This method significantly reduces seed phytate without precursor accumulation and increases seed-free phosphate. Additionally, the role of inositol tetrakisphosphate/inositol pentakisphosphate 2-kinase activity in phosphate sensing and root hair elongation is highlighted (Stevenson-Paulik et al., 2005).

properties

Product Name

Phytyl phosphate

Molecular Formula

C20H41O4P

Molecular Weight

376.5 g/mol

IUPAC Name

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] dihydrogen phosphate

InChI

InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/b20-15+/t18-,19-/m1/s1

InChI Key

YRXRHZOKDFCXIB-PYDDKJGSSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)O)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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